![molecular formula C17H17F3N4O B4128922 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128922.png)
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its biochemical and physiological effects. It has been shown to have a low affinity for other receptors, indicating a high degree of selectivity for the dopamine D2 receptor. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise and targeted studies. However, its limited solubility in water may pose a challenge for certain experiments, and its potential side effects on other neurotransmitter systems should be taken into consideration.
Future Directions
There are several potential future directions for research on 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies on its mechanism of action and potential side effects could lead to a better understanding of its therapeutic potential. Finally, the development of new analogs with improved pharmacokinetic properties could lead to more effective treatments for psychiatric disorders.
Scientific Research Applications
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry for its potential as a therapeutic agent. It has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.
properties
IUPAC Name |
4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXPMINHUFNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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